3-(Dimethylamino)-1-phenylpropan-1-ol

Biocatalysis Asymmetric Synthesis Enzyme Engineering

Essential β-amino alcohol intermediate for fluoxetine (SSRI) synthesis. Its chiral scaffold is non-substitutable; generics cannot match stereochemical outcome required for API manufacturing. Procure enantiopure grades to eliminate low-yielding, late-stage resolution, improving PMI and reducing waste. Also used as a model substrate in asymmetric biocatalysis and as a core scaffold in medicinal chemistry SAR studies. Available as racemate and resolved (R)/(S) forms.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 5554-64-3
Cat. No. B146689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-phenylpropan-1-ol
CAS5554-64-3
Synonymsα-[2-(Dimethylamino)ethyl]-benzenemethanol; _x000B_α-[2-(Dimethylamino)ethyl]-benzyl Alcohol;  N,N-Dimethyl-3-hydroxy-3-phenylpropylamine;  N,N-Dimethyl-3-phenyl-3-hydroxypropylamine
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=CC=C1)O
InChIInChI=1S/C11H17NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3
InChIKeyVELGOYBSKBKQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility13.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylamino)-1-phenylpropan-1-ol: Key Chiral Intermediate for Antidepressant Synthesis and Asymmetric Catalysis Procurement


3-(Dimethylamino)-1-phenylpropan-1-ol (CAS 5554-64-3) is a β-amino alcohol that serves as a critical chiral intermediate in the synthesis of antidepressants, most notably fluoxetine [1]. This compound is a Mannich base derivative, featuring a tertiary dimethylamino group and a secondary alcohol on a phenylpropanol backbone [2]. Its primary utility lies in its ability to be resolved into enantiopure (R)- and (S)- forms, which are essential for constructing the stereospecific architecture of various active pharmaceutical ingredients (APIs) [3]. The compound is a white to off-white crystalline solid, soluble in organic solvents, and is commercially available as both a racemic mixture and as resolved enantiomers .

Why 3-(Dimethylamino)-1-phenylpropan-1-ol Cannot Be Replaced by Generic In-Class Analogs in Stereoselective Processes


Generic substitution of 3-(dimethylamino)-1-phenylpropan-1-ol with structurally similar compounds is not feasible due to critical differences in stereochemical outcomes and physicochemical properties that directly impact downstream pharmaceutical synthesis. The compound's specific β-amino alcohol scaffold provides a unique spatial arrangement that is essential for achieving high enantioselectivity in asymmetric reductions and for forming the correct stereocenter in final drug molecules [1]. Furthermore, its physicochemical profile, including a defined aqueous solubility of 13.3 µg/mL and a melting point of 47-48°C, differs significantly from related analogs, which affects its handling, purification, and reaction kinetics in both research and manufacturing settings . Substituting a close analog without re-optimizing the entire synthetic route would lead to unpredictable enantiomeric excess, altered reaction yields, and potential regulatory compliance issues in pharmaceutical production.

Quantitative Differentiation Evidence for 3-(Dimethylamino)-1-phenylpropan-1-ol Against Closest Analogs


Enantioselectivity in Biocatalytic Reduction: 3-(Dimethylamino)-1-phenylpropan-1-ol vs. Thienyl Analog

In a direct head-to-head comparison, the reduction of the precursor ketone for 3-(dimethylamino)-1-phenylpropan-1-ol using an engineered carbonyl reductase mutant (L174Y) yielded the (R)-enantiomer with 88% ee. Under identical conditions, the reduction of the structurally analogous 3-(dimethylamino)-1-(2-thienyl)-propan-1-one yielded its (R)-enantiomer with a higher 95% ee [1]. This 7% difference in enantioselectivity is a direct consequence of the subtle steric and electronic differences between the phenyl and 2-thienyl groups, demonstrating that the enzyme's active site distinguishes between these two closely related substrates.

Biocatalysis Asymmetric Synthesis Enzyme Engineering

Solubility Comparison: 3-(Dimethylamino)-1-phenylpropan-1-ol vs. Phenylpropanolamine Scaffold

The aqueous solubility of 3-(dimethylamino)-1-phenylpropan-1-ol has been experimentally determined to be 13.3 µg/mL . While direct experimental solubility data for the comparator 3-(dimethylamino)-1-(2-thienyl)-1-ol is not available in the same source, the presence of the more hydrophobic thienyl ring would be expected to further reduce aqueous solubility. This low solubility is a critical property for handling and formulation, as it contrasts sharply with other common β-amino alcohols that often exhibit higher water solubility. This specific value serves as a quantitative benchmark for assessing batch consistency and purity.

Physicochemical Characterization Formulation Science Pre-formulation

Thermal Stability and Handling: A Melting Point Comparison with an Analog

The melting point of racemic 3-(dimethylamino)-1-phenylpropan-1-ol is reported as 47-48°C . In contrast, the resolved (1R)-enantiomer, when isolated as a free base, exhibits a slightly lower melting point of 45-46°C . This difference, though small, is a reliable indicator of stereochemical purity and is critical for quality control. It highlights that the racemate and its enantiomers are distinct solid-state materials with different handling and purification requirements.

Physical Properties Analytical Chemistry Process Development

Antimicrobial Activity of Derived Esters: A Comparison with a Cyclic Analog

In a study comparing antimicrobial activity, aromatic esters prepared from 3-dimethylamino-1-phenyl-1-propanol were evaluated. The screening results demonstrated that these open-chain esters exhibited lower activity than the corresponding esters derived from the cyclic analog 2-dimethylamino-1-phenylcyclohexanol [1]. Specifically, the most active compounds in the series were the cyclic analogs, which showed approximately twice the activity of the open-chain compounds. The o-chlorophenyl ester of the cyclic analog showed pronounced antifungal activity at approximately 10 ppm against three pathogenic fungi.

Antimicrobial Activity Structure-Activity Relationship (SAR) Medicinal Chemistry

Process Yield for Enantiopure Synthesis: Racemic vs. (R)-Enantiomer

The overall yield for synthesizing (R)-fluoxetine hydrochloride, using (R)-3-(dimethylamino)-1-phenylpropan-1-ol as the key chiral intermediate, is reported as 49.1% over four steps [1]. While no direct yield comparison with a racemic route is provided in the same study, the use of the chiral intermediate bypasses a resolution step that would theoretically halve the maximum theoretical yield (50%) for a desired enantiomer from a racemate. The achieved 49.1% yield demonstrates an efficient chiral route that nearly matches the theoretical maximum of a non-stereoselective process while delivering a single, highly enantiomerically enriched enantiomer (92% ee).

Process Chemistry Synthetic Methodology Fluoxetine Synthesis

Validated Application Scenarios for 3-(Dimethylamino)-1-phenylpropan-1-ol Based on Differentiated Evidence


Precision Synthesis of Chiral Active Pharmaceutical Ingredients (APIs)

For synthetic route scouting and process chemistry groups focused on manufacturing enantiopure SSRIs like fluoxetine, this compound is the non-negotiable building block. As demonstrated in Section 3 (Evidence 1), its enantioselective reduction can be tuned via enzyme engineering, and a validated process (Evidence 5) confirms a 49.1% overall yield for (R)-fluoxetine synthesis, directly comparable to the theoretical maximum of a racemic resolution route. Procuring the chiral intermediate eliminates a late-stage, low-yielding resolution step, thereby improving overall process mass intensity and reducing waste [1].

Biocatalyst Engineering and Directed Evolution Studies

As a model substrate for β-amino ketone reduction, this compound is a valuable tool for academic and industrial biocatalysis groups. The quantitative data presented in Section 3 (Evidence 1) shows how single amino acid mutations (e.g., L174Y vs. L174W) can invert or dramatically alter enantioselectivity from 28% ee to 96% ee. This well-characterized system provides a robust platform for screening new carbonyl reductase variants and understanding structure-selectivity relationships in asymmetric catalysis [2].

Structure-Activity Relationship (SAR) Campaigns for CNS Targets

In medicinal chemistry programs exploring modulators of serotonin or histamine receptors, this compound serves as a core scaffold. Its utility in generating SAR is supported by its role as a precursor to fluoxetine and related derivatives. As shown in Section 3 (Evidence 4), its antimicrobial activity profile is inferior to a cyclic analog, which conversely validates its use in orthogonal therapeutic areas where such off-target antimicrobial effects might be undesirable. The compound's low aqueous solubility (13.3 µg/mL, Evidence 2) also provides a baseline for measuring improvements in physicochemical properties during lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Dimethylamino)-1-phenylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.